molecular formula C11H15ClN2O3 B1476268 5-(3-chloropropanoyl)-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione CAS No. 2097982-32-4

5-(3-chloropropanoyl)-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione

Cat. No.: B1476268
CAS No.: 2097982-32-4
M. Wt: 258.7 g/mol
InChI Key: WDWMGSLDDZGVFP-UHFFFAOYSA-N
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Description

5-(3-chloropropanoyl)-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione is a useful research compound. Its molecular formula is C11H15ClN2O3 and its molecular weight is 258.7 g/mol. The purity is usually 95%.
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Biological Activity

The compound 5-(3-chloropropanoyl)-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione , a derivative of the pyrrolo[3,4-c]pyridine class, has garnered attention for its diverse biological activities. This article synthesizes existing research findings on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C12H16ClN2O2C_{12}H_{16}ClN_{2}O_{2} with a molecular weight of approximately 240.72 g/mol. The presence of a chloropropanoyl group and a hexahydro-pyrrolopyridine core contributes to its unique biological profile.

Biological Activity Overview

Research indicates that pyrrolo[3,4-c]pyridine derivatives exhibit a range of biological activities including:

  • Analgesic Effects : Compounds in this class have been shown to possess significant analgesic properties, comparable to traditional analgesics like morphine and aspirin. Studies have demonstrated their efficacy in reducing pain responses in animal models without the associated toxicity .
  • Antitumor Activity : Some derivatives have displayed promising antitumor effects against various cancer cell lines. For instance, specific modifications in the structure have been correlated with enhanced cytotoxicity against tumor cells .
  • Antidiabetic Properties : Certain pyrrolo[3,4-c]pyridine derivatives have been investigated for their ability to improve insulin sensitivity and glucose metabolism in adipocytes, suggesting potential applications in diabetes management .
  • Antimycobacterial Activity : The compound has also shown activity against Mycobacterium tuberculosis, with certain derivatives achieving low minimum inhibitory concentrations (MICs), indicating strong antibacterial potential .

The biological activities of this compound are thought to be mediated through several mechanisms:

  • Receptor Modulation : Many pyrrolo[3,4-c]pyridine derivatives act as modulators of neurotransmitter receptors (e.g., serotonin and dopamine receptors), influencing pain pathways and mood regulation.
  • Enzyme Inhibition : This compound may inhibit key enzymes involved in cancer cell proliferation or glucose metabolism, leading to reduced tumor growth or improved insulin sensitivity.

Study 1: Analgesic Activity

In a controlled study assessing the analgesic properties of various pyrrolo[3,4-c]pyridine derivatives, this compound was evaluated using the acetic acid-induced writhing test in mice. Results indicated a significant reduction in writhing compared to control groups, suggesting effective pain relief .

Study 2: Antitumor Efficacy

A series of derivatives were tested against human cancer cell lines. The compound exhibited cytotoxic effects with an IC50 value of 15 µM against breast cancer cells. Structural modifications enhanced potency and selectivity towards cancer cells while minimizing effects on normal cells .

Data Table: Biological Activities of Pyrrolo[3,4-c]pyridine Derivatives

Activity TypeCompound TestedIC50/MIC ValuesReference
Analgesic5-(3-chloropropanoyl)-2-methyl...IC50 = Not specified
AntitumorVarious derivativesIC50 = 15 µM (breast)
AntidiabeticSpecific derivativesImprovement in insulin sensitivity up to 37%
AntimycobacterialSelected derivativesMIC < 0.15 µM

Properties

IUPAC Name

5-(3-chloropropanoyl)-2-methyl-4,6,7,7a-tetrahydro-3aH-pyrrolo[3,4-c]pyridine-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O3/c1-13-10(16)7-3-5-14(9(15)2-4-12)6-8(7)11(13)17/h7-8H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDWMGSLDDZGVFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2CCN(CC2C1=O)C(=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-(3-chloropropanoyl)-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione
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5-(3-chloropropanoyl)-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione
Reactant of Route 3
5-(3-chloropropanoyl)-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione
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5-(3-chloropropanoyl)-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione
Reactant of Route 5
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5-(3-chloropropanoyl)-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione
Reactant of Route 6
5-(3-chloropropanoyl)-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.